molecular formula C12H10O3 B3031407 4-Allyloxycoumarin CAS No. 31005-07-9

4-Allyloxycoumarin

Cat. No.: B3031407
CAS No.: 31005-07-9
M. Wt: 202.21 g/mol
InChI Key: LWRKLYVFSHDLMU-UHFFFAOYSA-N
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Description

4-Allyloxycoumarin is a natural product found in Bryoria, Setaria, and Setaria italica with data available.

Scientific Research Applications

1. Cancer Research and Therapeutic Potential

4-Hydroxycoumarin derivatives have shown significant potential in cancer research. A study by Velasco-Velázquez et al. (2003) found that 4-hydroxycoumarin can disrupt the actin cytoskeleton in melanoma cells, reducing their adhesion to extracellular matrix proteins and inhibiting motility. This suggests potential use in adjuvant therapy for melanoma due to its role in inhibiting the metastatic process (Velasco-Velázquez et al., 2003).

2. Anticoagulant Precursor Production

4-Hydroxycoumarin serves as a precursor for synthetic anticoagulants like warfarin. Lin et al. (2013) demonstrated a biosynthetic mechanism for microbial production of 4-hydroxycoumarin, which could be scaled up for industrial applications. This is significant for the pharmaceutical industry, particularly in the treatment of thromboembolic diseases (Lin et al., 2013).

3. Sonochemical Synthesis Improvements

The synthesis of 4-hydroxycoumarin derivatives using high-intensity ultrasounds, primarily in water as a reaction medium, has been explored by Cravotto et al. (2003). This method shows improvements in reaction rates, chemoselectivity, and product yields compared to traditional synthesis methods, highlighting its potential in chemical manufacturing and pharmaceutical applications (Cravotto et al., 2003).

4. Diverse Biomedical Applications

Research by Kaur et al. (2020) indicates that 4-hydroxycoumarins are not only used as anticoagulants but also have potential as anticancer, antiarthritic, antipyretic, and antimicrobial agents. This versatility in medical applications showcases the broad scope of 4-hydroxycoumarin in pharmaceutical research (Kaur et al., 2020).

5. Anti-Inflammatory and Antioxidant Properties

Coumarins, including 4-hydroxycoumarin, exhibit multiple biological activities such as anti-inflammatory and antioxidant actions. Luchini et al. (2008) studied its role in treating inflammatory bowel disease, demonstrating its effectiveness in attenuating colonic damage in rat models (Luchini et al., 2008).

Safety and Hazards

4-Allyloxycoumarin is classified as a combustible solid . It does not have a flash point . It is recommended to store it in a well-ventilated place and keep the container tightly closed . It is also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

4-prop-2-enoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-2-7-14-11-8-12(13)15-10-6-4-3-5-9(10)11/h2-6,8H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRKLYVFSHDLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=O)OC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408639
Record name ST060206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31005-07-9
Record name 4-(2-Propen-1-yloxy)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31005-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST060206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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